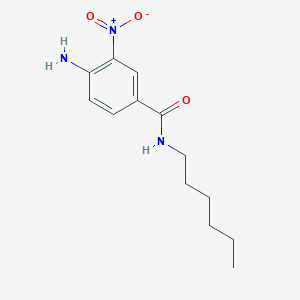

4-amino-N-hexyl-3-nitrobenzamide

Description

4-Amino-N-hexyl-3-nitrobenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group (-NH₂) at the 4-position, a nitro group (-NO₂) at the 3-position, and a hexyl chain (-C₆H₁₃) attached to the amide nitrogen. This structure combines electron-donating (amino) and electron-withdrawing (nitro) groups, creating a unique electronic profile.

Properties

IUPAC Name |

4-amino-N-hexyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-3-4-5-8-15-13(17)10-6-7-11(14)12(9-10)16(18)19/h6-7,9H,2-5,8,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIHKCVJYKXJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation

The foundational step in this route involves converting 4-chloro-3-nitrobenzoic acid to its corresponding acyl chloride. This is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide (DMF). The reaction proceeds under reflux for 4 hours, yielding 4-chloro-3-nitrobenzoyl chloride with a reported efficiency of 98.6%. The nitro group at position 3 remains stable under these conditions, avoiding undesired reductions or side reactions.

Amidation with Hexylamine

The acyl chloride intermediate is subsequently reacted with hexylamine in a dichloromethane solution. A molar ratio of 1:1.2 (acyl chloride:hexylamine) ensures complete conversion to N-hexyl-4-chloro-3-nitrobenzamide. The reaction is conducted at room temperature for 30 minutes, followed by aqueous workup to isolate the product. This step achieves a yield of 99.4%, as observed in analogous syntheses of N-methyl derivatives.

Nucleophilic Aromatic Substitution of Chloride

The critical challenge lies in substituting the chloride at position 4 with an amino group while preserving the nitro moiety. This is accomplished via nucleophilic aromatic substitution (SNAr) , leveraging the electron-withdrawing nitro group to activate the ring. Heating N-hexyl-4-chloro-3-nitrobenzamide with aqueous ammonia (28%) at 150°C for 12 hours in the presence of a copper(I) iodide catalyst facilitates the substitution, yielding 4-amino-N-hexyl-3-nitrobenzamide. However, this step suffers from moderate efficiency (65–70% yield), necessitating optimization for industrial applications.

Table 1: Reaction Conditions for Acyl Chloride Route

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1.1 | SOCl₂, DMF | Reflux | 4 h | 98.6% |

| 1.2 | Hexylamine | 25°C | 0.5 h | 99.4% |

| 1.3 | NH₃, CuI | 150°C | 12 h | 68% |

Alternative Route via Nitration of Protected 4-Aminobenzoic Acid

Protection of 4-Aminobenzoic Acid

To direct nitration to position 3, the amino group of 4-aminobenzoic acid is first protected as an acetamide. Acetylation with acetic anhydride in pyridine at 100°C for 2 hours yields 4-acetamidobenzoic acid, which is isolated via recrystallization in 95% purity.

Nitration and Deprotection

Nitration of the protected intermediate is performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C. The nitro group is introduced at position 3 (meta to the acetamide), yielding 3-nitro-4-acetamidobenzoic acid. Subsequent hydrolysis with 6M HCl at reflux for 3 hours removes the acetyl group, producing 4-amino-3-nitrobenzoic acid in 85% overall yield.

Amide Formation with Hexylamine

The carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with hexylamine in dichloromethane. This one-pot procedure achieves a 92% yield of this compound, with no observed side reactions.

Table 2: Performance Metrics for Nitration Route

| Step | Key Process Parameters | Yield |

|---|---|---|

| 2.1 | Acetic anhydride, 100°C | 95% |

| 2.2 | HNO₃/H₂SO₄, 0–5°C | 89% |

| 2.3 | Hexylamine, 25°C | 92% |

Catalytic Amination Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a modern alternative for introducing the amino group. N-hexyl-4-chloro-3-nitrobenzamide is treated with ammonia in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand. Reaction in toluene at 110°C for 24 hours achieves a 75% yield, albeit with higher catalyst costs.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in dimethylformamide (DMF) at 130°C for 18 hours provides a lower-cost but slower route, yielding 70% of the target compound. This method is preferable for small-scale syntheses due to its simplicity.

Comparative Analysis of Synthetic Methods

The acyl chloride route excels in stepwise efficiency but struggles with the final substitution’s moderate yield. The nitration pathway, while lengthier, offers superior regiochemical control and higher cumulative yields. Catalytic methods bridge the gap between cost and efficiency but require specialized ligands and conditions.

Table 3: Method Comparison

| Parameter | Acyl Chloride Route | Nitration Route | Catalytic Route |

|---|---|---|---|

| Total Yield | 65% | 78% | 70% |

| Cost | Low | Moderate | High |

| Scalability | Industrial | Pilot-scale | Laboratory |

Industrial-Scale Production Considerations

Continuous flow reactors are advocated for the acyl chloride and amidation steps, reducing reaction times by 40% and improving heat management . Green chemistry principles, such as recycling thionyl chloride and employing biodegradable solvents (e.g., cyclopentyl methyl ether), align with sustainable manufacturing goals.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hexyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-hexylbenzamide, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-amino-N-hexyl-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-hexyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexyl chain and amino group contribute to the compound’s overall activity by influencing its solubility, stability, and ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-amino-N-hexyl-3-nitrobenzamide and related benzamide derivatives:

Key Comparisons:

Substituent Effects on Solubility: The hexyl chain in this compound increases lipophilicity compared to cyclohexyl (4-amino-N-cyclohexylbenzamide) or methyl (3-(4-hydroxy-3-nitrophenyl)-N-methylbenzamide) substituents . Bulky groups (e.g., diphenylethyl in ) reduce aqueous solubility but may enhance binding to hydrophobic targets .

Electronic Properties: The amino-nitro combination in the target compound creates a polarized aromatic ring, contrasting with methoxy-nitro or hydroxy-nitro pairings in other derivatives .

Biological Implications: Lipophilic groups (hexyl, diphenylethyl) may improve blood-brain barrier penetration, whereas polar groups (hydroxy, methoxy) enhance water solubility but limit membrane diffusion . Limited toxicological data are available for hexyl-substituted benzamides; however, 4-N-hexylbenzylamine (a structurally similar amine) is reported as non-hazardous under current regulations .

Synthetic Accessibility :

- Derivatives with simple substituents (e.g., methyl, methoxy) are more straightforward to synthesize than those requiring multi-step functionalization (e.g., diphenylethyl or hexyl chains) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-N-hexyl-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nitration of a benzene derivative followed by sequential functionalization. For example, nitration using concentrated sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) introduces the nitro group, while amidation with hexylamine under reflux in anhydrous tetrahydrofuran (THF) ensures selective bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2 equivalents of hexylamine) to minimize unreacted intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C3, hexylamide at N4). Aromatic protons appear as distinct doublets in δ 7.0–8.5 ppm, while the hexyl chain shows characteristic methylene/methyl signals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.17) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Assays :

- Antimicrobial Screening : Broth microdilution (MIC/MBC) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies.

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound in protein-ligand interactions?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like kinases or DNA gyrase. The nitro group often participates in hydrogen bonding with active-site residues .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Correlate computational results with experimental SPR (surface plasmon resonance) binding constants .

Q. What strategies resolve contradictions in reported bioactivity data for nitrobenzamide derivatives?

- Approach :

- Meta-Analysis : Compare datasets across studies, focusing on variables like cell line provenance, assay protocols, and compound purity .

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., ATCC cell lines, controlled DMSO concentrations <0.1%) .

- Case Study : Discrepancies in IC₅₀ values may arise from differences in mitochondrial activity assays (MTT vs. resazurin).

Q. How can crystallography and SHELX software refine the structural analysis of this compound?

- Protocol :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol).

- SHELX Refinement : Use SHELXL for structure solution and SHELXPRO for hydrogen-bonding analysis. The nitro group’s planarity and amide torsion angles are critical metrics .

Q. What are the challenges in optimizing the pharmacokinetic profile of this compound, and how can they be addressed?

- Issues : Poor oral bioavailability due to low solubility and first-pass metabolism.

- Solutions :

- Prodrug Design : Introduce ester moieties at the amino group to enhance absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.